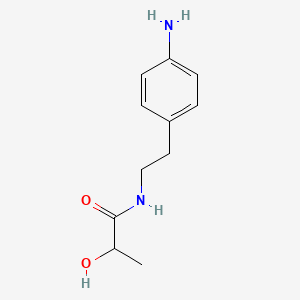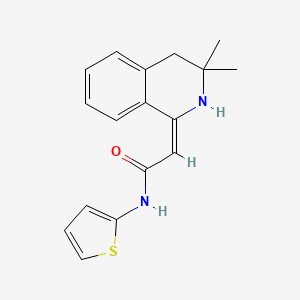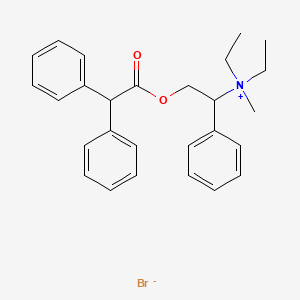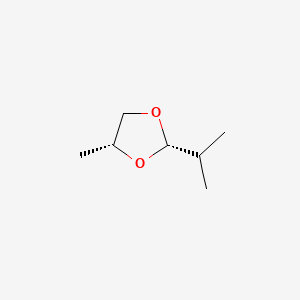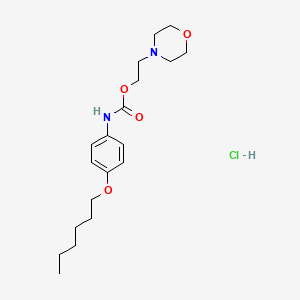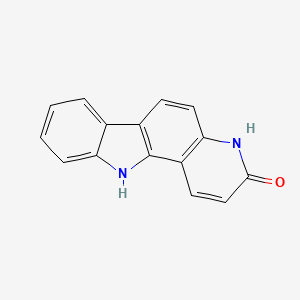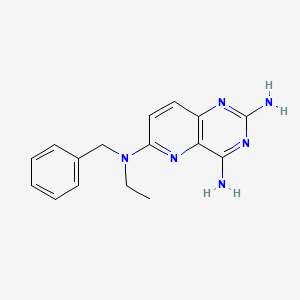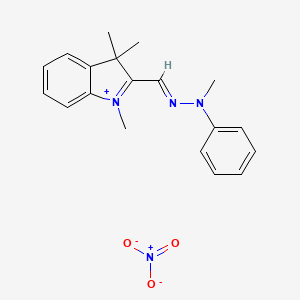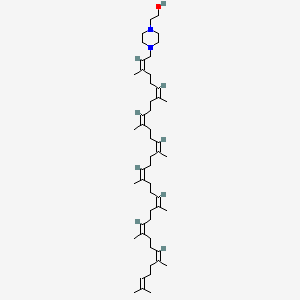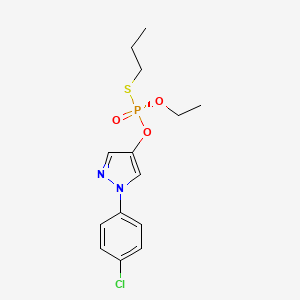
(+)-Pyraclofos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pyraclofos is an organophosphorus compound known for its insecticidal properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound is primarily used in agricultural settings to control pests and improve crop yields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pyraclofos typically involves the reaction of phosphorus trichloride with an alcohol derivative under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The process includes purification steps such as distillation and crystallization to isolate the pure (+) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(+)-Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces phosphonic acid derivatives.
Reduction: Yields phosphine derivatives.
Substitution: Results in the formation of various substituted organophosphorus compounds.
Scientific Research Applications
(+)-Pyraclofos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on insect physiology and its potential as a biochemical tool.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of pest control products for agriculture.
Mechanism of Action
The mechanism of action of (+)-Pyraclofos involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent paralysis and death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathway involves the disruption of normal nerve signal transmission.
Comparison with Similar Compounds
(+)-Pyraclofos can be compared with other organophosphorus insecticides such as malathion and parathion. While all these compounds inhibit acetylcholinesterase, this compound is unique due to its chiral nature and the specific activity of its (+) enantiomer. This specificity can lead to more targeted pest control with potentially lower environmental impact.
Similar Compounds
Malathion: Another organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Chlorpyrifos: Widely used in agriculture but with concerns over its environmental and health impacts.
Properties
CAS No. |
1374255-22-7 |
|---|---|
Molecular Formula |
C14H18ClN2O3PS |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1 |
InChI Key |
QHGVXILFMXYDRS-NRFANRHFSA-N |
Isomeric SMILES |
CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



